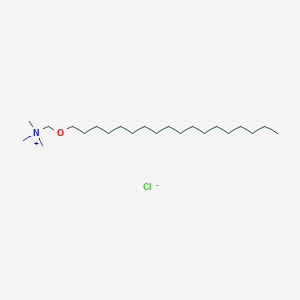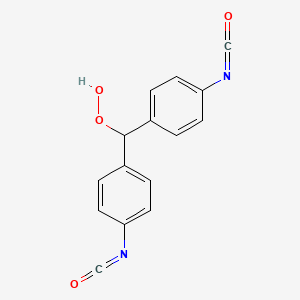![molecular formula C12H12N2OS2 B14491510 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one CAS No. 63148-46-9](/img/structure/B14491510.png)
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a thioamide with an α-haloketone.
Introduction of the Phenylimino Group: This step involves the condensation of the thiazole derivative with an aromatic aldehyde under basic or acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Selection of Cost-Effective Reagents: Using commercially available and inexpensive starting materials.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated thiazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactivity: The compound’s functional groups may participate in specific chemical reactions, leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(methylsulfanyl)-1,3-thiazole: Lacks the phenylimino group.
4-Phenyl-2-(methylsulfanyl)-1,3-thiazole: Lacks the methyl group on the thiazole ring.
2-(Methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazole: Lacks the methyl group on the thiazole ring.
Uniqueness
4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
63148-46-9 |
|---|---|
Formule moléculaire |
C12H12N2OS2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
4-methyl-2-methylsulfanyl-4-(phenyliminomethyl)-1,3-thiazol-5-one |
InChI |
InChI=1S/C12H12N2OS2/c1-12(10(15)17-11(14-12)16-2)8-13-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
CQJASZPZOUUFPN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)SC(=N1)SC)C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


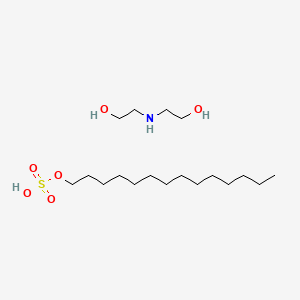
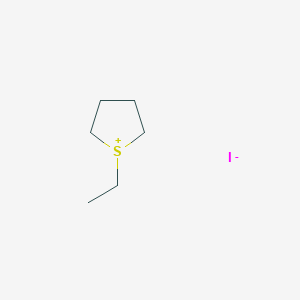

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
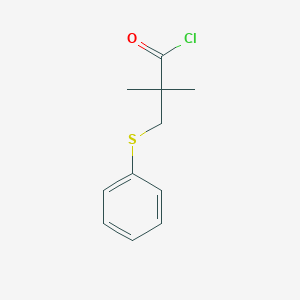
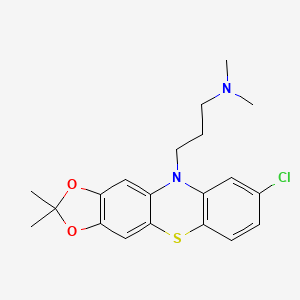

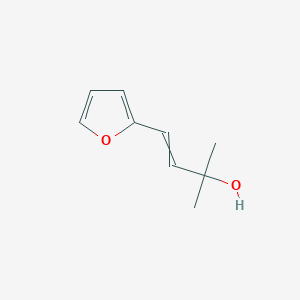



![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
